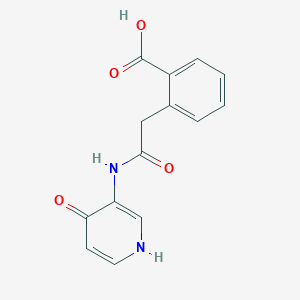
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring through an amino and oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxypyridine-3-amine with a benzoic acid derivative under controlled conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while reduction of the carbonyl group can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives have potential as enzyme inhibitors or receptor modulators, making them valuable in biochemical studies.
Medicine: Its structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.
Wirkmechanismus
The mechanism by which 2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Shares the benzoic acid moiety but lacks the pyridine ring.
3-Aminopyridine: Contains the pyridine ring with an amino group but lacks the benzoic acid moiety.
2-Acetylpyridine: Features the pyridine ring with an oxoethyl group but lacks the benzoic acid moiety.
Uniqueness
2-(2-((4-Hydroxypyridin-3-yl)amino)-2-oxoethyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H12N2O4 |
|---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-[2-oxo-2-[(4-oxo-1H-pyridin-3-yl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-12-5-6-15-8-11(12)16-13(18)7-9-3-1-2-4-10(9)14(19)20/h1-6,8H,7H2,(H,15,17)(H,16,18)(H,19,20) |
InChI-Schlüssel |
MRPCQGCXZZXKOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CNC=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)



![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)

